BenchChemオンラインストアへようこそ!

Beta-defensin 4 , BNBD-4

Antimicrobial potency E. coli killing Bovine defensin comparison

Beta-defensin 4 (BNBD-4), also designated BNDB-4, is a 41-residue cationic antimicrobial peptide (AMP) belonging to the bovine β-defensin family. It was originally isolated from bovine neutrophil granules and derives from a 63-amino acid prepropeptide encoded by a two-exon gene.

Molecular Formula
Molecular Weight
Cat. No. B1578061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin 4 , BNBD-4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-defensin 4 (BNBD-4): Product-Specific Evidence Guide for Scientific Procurement and Compound Selection


Beta-defensin 4 (BNBD-4), also designated BNDB-4, is a 41-residue cationic antimicrobial peptide (AMP) belonging to the bovine β-defensin family. It was originally isolated from bovine neutrophil granules and derives from a 63-amino acid prepropeptide encoded by a two-exon gene [1]. The mature peptide carries a net charge of +8, contains three disulfide bonds (C9-C38, C16-C31, C21-C39), and has a molecular mass of approximately 4782.8 Da [2]. BNBD-4 is constitutively expressed in bovine alveolar macrophages and bone marrow, with its synthesis completed early in myelopoiesis [3]. It exhibits bactericidal activity against both Gram-positive (e.g., Staphylococcus aureus 502A) and Gram-negative (e.g., Escherichia coli ML35) bacteria [2]. Recombinant forms have been produced in Lactococcus lactis, Pichia pastoris, and E. coli expression systems for research and therapeutic development applications.

Why Bovine β-Defensins Cannot Be Interchanged: Quantitative Differentiation of BNBD-4 from BNBD1, BNBD2, BNBD3, and TAP


Despite sharing the canonical β-defensin fold (triple antiparallel β-sheet stabilized by three disulfide bonds) and cationic character, individual bovine β-defensins display functionally critical divergence in antimicrobial potency, lipopolysaccharide (LPS) binding and neutralization capacity, recombinant production yield, and tissue-specific roles [1]. A 2025 head-to-head study of five recombinant bovine β-defensins (rBNBD1, rBNBD2, rBNBD3, rBNBD4, and rTAP) expressed in identical Lactococcus lactis fusion-protein format revealed that rBNBD4 was the only BNBD-family member to reduce E. coli viability by ≥3 log units at 1 μM, while rBNBD1, rBNBD2, and rBNBD3 showed no measurable activity above the negative control at this concentration [1]. Conversely, rBNBD1, rBNBD3, and rTAP neutralized LPS-induced TNFα secretion by up to 50%, a property absent in rBNBD4 [1]. These orthogonal functional profiles mean that substituting BNBD-4 with another BNBD family member—or vice versa—will produce qualitatively different, often null, outcomes depending on the experimental endpoint, rendering generic substitution scientifically invalid.

BNBD-4 Quantitative Comparative Evidence: Five Dimensions of Verified Differentiation for Procurement Decisions


Evidence 1: BNBD-4 Delivers ≥3-log Reduction of E. coli at 1 μM — BNBD1, BNBD2, and BNBD3 Show Zero Activity at the Same Concentration

In a direct head-to-head comparison of five recombinant bovine β-defensins expressed as GFP-fusion proteins in L. lactis, rBNBD4 reduced the initial concentration of E. coli BW25113 by ≥3 log₁₀ units at a final protein concentration of 1 μM [1]. Under identical assay conditions (10⁶ CFU/mL inoculum, 2 h incubation, 37°C), rBNBD1, rBNBD2, and rBNBD3 displayed no detectable antimicrobial activity relative to the rGFP negative control [1]. rTAP exhibited activity intermediate between rBNBD4 and the inactive BNBDs. Among the neutrophil β-defensins, BNBD4 was the most active peptide tested, a finding consistent with earlier observations that BNBD4 exhibits the strongest antibacterial activity within the BNBD family [1].

Antimicrobial potency E. coli killing Bovine defensin comparison

Evidence 2: BNBD-4 Uniquely Combines Gram-Negative Antibacterial Potency with Demonstrated Intracellular Antimycobacterial Activity

Recombinant mature BNBD-4 (mBNBD4) expressed in P. pastoris was shown to enter Raw 264.7 macrophages and significantly reduce the intracellular survival of Mycobacterium bovis and M. tuberculosis in both Raw 264.7 and THP-1 macrophage models, as assessed by colony-forming unit (cfu) assays [1]. This antimycobacterial activity is not documented for BNBD1, BNBD2, BNBD3, or TAP in the peer-reviewed literature. Although BNBD-5 has separately reported antimycobacterial activity, BNBD-4 is unique in combining verified antimycobacterial efficacy with the highest E. coli antibacterial potency among BNBD1-4 as quantified in Evidence 1 [2].

Antimycobacterial Intracellular killing Mycobacterium tuberculosis

Evidence 3: BNBD-4 Recombinant Yield (1 mg/L) Bridges the Gap Between Highly Expressed but Inactive Homologs and Low-Yield Active Homologs

In the 2025 comparative study, all five recombinant β-defensins were produced using an identical L. lactis expression and Ni-affinity purification workflow [1]. rBNBD4 yielded approximately 1 mg/L of purified protein (87% purity), representing a 2-fold higher yield than rBNBD1 and rTAP (each ~0.5 mg/L) and approximately half the yield of rBNBD2 and rBNBD3 (~2 mg/L each) [1]. Critically, rBNBD2 and rBNBD3, despite their higher yields, showed no E. coli antibacterial activity at 1 μM. Thus, BNBD-4 occupies a unique procurement sweet spot: it is the highest-yielding recombinant BNBD that retains potent antibacterial activity.

Recombinant production Yield comparison Lactococcus lactis

Evidence 4: BNBD-4 Gene Polymorphisms Are Validated Genetic Markers for Mastitis Resistance and Milk Production Traits in Dairy Cattle

A study of 322 Polish Holstein-Friesian dairy cows analyzed two combined single-nucleotide polymorphisms (C2239T and A1674C) within the BNBD-4 gene intron [1]. The CC/AC diplotype was significantly associated with the lowest somatic cell count (SCC; an indicator of mastitis), the highest daily milk, fat, and protein yields, and the highest whole-lactation milk yield, as estimated by a BLUP-based animal model using 7,070 daily milking records [1]. No equivalent validated genetic selection markers linked to both mastitis resistance and production traits have been published for BNBD1, BNBD2, BNBD3, or TAP genes. This provides BNBD-4 with a unique position in agricultural genomics that is distinct from its antimicrobial function.

Mastitis resistance SNP marker Dairy cattle breeding

Evidence 5: BNBD-4 Does Not Neutralize LPS — It Drives Direct Bactericidal Action Without Anti-Inflammatory Interference

In whole-blood LPS challenge experiments, rBNBD1, rBNBD3, and rTAP reduced LPS-induced TNFα secretion by up to 50%, demonstrating robust endotoxin-neutralizing capacity [1]. In contrast, rBNBD4 (like rBNBD2) exacerbated the LPS-driven TNFα inflammatory response rather than suppressing it [1]. This functional divergence is critical for application design: BNBD-4 is contraindicated for scenarios requiring endotoxin neutralization but is advantageous when the objective is maximal direct bacterial killing without confounding immunosuppressive effects that could impair pathogen clearance.

LPS neutralization Sepsis model TNFα response

BNBD-4 Best-Fit Application Scenarios Derived from Verified Comparative Evidence


Scenario 1: Direct Gram-Negative Bactericidal Applications Targeting E. coli Pathogens

BNBD-4 is the only BNBD-family member that achieves ≥3-log E. coli reduction at 1 μM, as demonstrated in the 2025 head-to-head comparison where BNBD1, BNBD2, and BNBD3 showed zero activity [1]. Researchers developing antimicrobial coatings, topical antiseptic formulations, or peptide antibiotics targeting Gram-negative sepsis should procure BNBD-4 specifically, not a generic bovine β-defensin. Its lack of LPS-neutralizing activity (Evidence 5) makes it particularly suitable for applications where direct bacterial killing is the sole endpoint and anti-inflammatory effects are not required or are even undesirable [1].

Scenario 2: Antimycobacterial Drug Discovery and Tuberculosis Host-Defense Research

BNBD-4 is one of only two bovine β-defensins (alongside BNBD-5) with published evidence of intracellular antimycobacterial activity against M. bovis and M. tuberculosis in macrophage models [2]. Unlike BNBD-5, however, BNBD-4 also possesses the highest potency against Gram-negative bacteria among the BNBD1-4 series. For research programs investigating defensin-based antitubercular peptides or host-directed therapies for mycobacterial infections, BNBD-4 provides a dual-action molecular scaffold that covers both mycobacterial and conventional Gram-negative targets in a single peptide procurement [1][2].

Scenario 3: Recombinant Production Planning — BNBD-4 as the Optimal Yield-to-Activity Choice

When planning scale-up production campaigns, BNBD-4's recombinant yield of ~1 mg/L in L. lactis (2× that of BNBD1 and TAP) combined with the fact that higher-yielding BNBD2/BNBD3 are inactive against E. coli [1] positions BNBD-4 as the most cost-effective choice. Industrial fermentation teams and contract research organizations should prioritize BNBD-4 when a single recombinant bovine β-defensin must balance production economy with proven antimicrobial functionality.

Scenario 4: Marker-Assisted Selection in Dairy Cattle Breeding Programs

The validated association of BNBD-4 gene diplotypes (C2239T/A1674C) with lowest somatic cell count and highest milk, fat, and protein yields in Polish Holstein-Friesian cattle [3] supports the use of BNBD-4 genotyping in breeding programs. Agricultural genomics service providers and dairy herd improvement organizations can incorporate BNBD-4 SNP panels as part of marker-assisted selection for mastitis resistance and productivity. No comparable genetic selection utility has been validated for BNBD1, BNBD2, BNBD3, or TAP.

Quote Request

Request a Quote for Beta-defensin 4 , BNBD-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.